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Mtsea-biotincapcapcap

Cat. No.: B13842824
M. Wt: 721.0 g/mol
InChI Key: OTHVURBITOMQHQ-QRQMUESOSA-N
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Description

Significance of Cysteine Modification in Proteomics and Chemical Biology

Cysteine is a unique amino acid due to the chemical properties of its thiol (-SH) side chain. creative-proteomics.com The thiol group is a potent nucleophile and is highly susceptible to a variety of modifications, both naturally occurring post-translational modifications (PTMs) and artificial chemical labeling. creative-proteomics.comfrontiersin.orgresearchgate.net These modifications can dramatically alter a protein's structure, activity, localization, and interaction partners. creative-proteomics.com

In proteomics and chemical biology, the targeted modification of cysteine residues offers a powerful strategy for several reasons:

Relative Rarity: Cysteine is one of the least abundant amino acids, which means that targeting cysteines can significantly reduce the complexity of a protein mixture for analysis. researchgate.net

Reactivity: The high nucleophilicity of the thiol group allows for specific chemical reactions under mild conditions, minimizing non-specific labeling of other amino acid residues. researchgate.netsfrbm.org

Functional Importance: Cysteine residues are often found in the active sites of enzymes, at protein-protein interfaces, and in regions critical for protein folding and stability. Modifying these residues can therefore provide direct insights into protein function. frontiersin.orgresearchgate.net

Redox Sensing: The thiol group is sensitive to the cellular redox environment, undergoing various oxidative modifications that can act as molecular switches in signaling pathways. creative-proteomics.comahajournals.org

The ability to selectively tag and enrich cysteine-containing proteins and peptides has become a fundamental technique for understanding complex biological processes. osti.govnih.gov

Evolution of Biotinylated Reagents for Molecular Labeling and Enrichment

The use of biotin (B1667282) as a molecular tag has a rich history, stemming from the discovery of its incredibly strong interaction with avidin (B1170675). biolegend.combroadpharm.com This principle, known as biotin-avidin technology, has been adapted for a vast array of applications. Early biotinylation reagents were often non-specific, labeling any available primary amine on a protein. wikipedia.org

Over time, the demand for more specific and versatile labeling strategies drove the development of a diverse toolkit of biotinylated reagents. These reagents feature different reactive groups to target specific functional groups on biomolecules, such as:

Amine-reactive: Targeting lysine (B10760008) residues and N-termini. broadpharm.com

Carboxyl-reactive: Targeting aspartic and glutamic acid residues. wikipedia.org

Sulfhydryl-reactive: Targeting cysteine residues. wikipedia.org

Glycoprotein-reactive: Targeting carbohydrate moieties. wikipedia.org

Furthermore, variations in the linker arm connecting the biotin to the reactive group have been introduced. wikipedia.org Longer linkers can improve the accessibility of the biotin for binding to streptavidin, especially when the labeled site is sterically hindered. fishersci.combiotium.com Some linkers also incorporate features like polyethylene (B3416737) glycol (PEG) to enhance solubility. broadpharm.comsigmaaldrich.com The evolution of these reagents has provided researchers with a high degree of control over molecular labeling and enrichment experiments. gbiosciences.com

Overview of Methanethiosulfonate (B1239399) (MTS) Reagents in Selective Thiol Modification

Methanethiosulfonate (MTS) reagents are a class of highly efficient and specific thiol-reactive compounds. rsc.orgbiotium.com They react rapidly and selectively with sulfhydryl groups under mild conditions to form a stable disulfide bond. biotium.comox.ac.uk This reaction is significantly faster and often more specific than with other common thiol-reactive groups like iodoacetamides or maleimides. interchim.fr

The general reaction is as follows: Protein-SH + CH₃SO₂-S-R → Protein-S-S-R + CH₃SO₂H biotium.com

MTS reagents were pioneered by Dr. Arthur Karlin and his colleagues for studying the structure and function of ion channels. biotium.comttuhsc.edu A key technique that emerged from this work is the Substituted Cysteine Accessibility Method (SCAM). biotium.comttuhsc.edu In SCAM, researchers introduce cysteine residues at specific sites in a protein through site-directed mutagenesis. They then use a panel of MTS reagents with different properties (e.g., size, charge) to probe the accessibility of these engineered cysteines. biotium.com This approach can reveal valuable information about the protein's topology, the physical dimensions of channels, and the electrostatic environment of specific residues. biotium.comttuhsc.edu The high reactivity and specificity of MTS reagents make them powerful tools for dissecting protein structure-function relationships. rsc.orgox.ac.uk

Contextualizing MTSEA-BIOTINCAPCAPCAP within Advanced Chemical Probes

This compound, also known as N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate, is an advanced chemical probe that combines the specific thiol reactivity of the MTSEA (2-Aminoethyl methanethiosulfonate) group with the powerful detection and purification capabilities of biotin. confluore.com The "CAP" in its name refers to the caproyl (hexanoyl) amino linkers.

This particular probe is distinguished by its long spacer arm, composed of three caproyl units, which separates the MTSEA reactive group from the biotin molecule. This extended linker is designed to minimize steric hindrance and facilitate the efficient binding of the biotin tag to streptavidin, even when the labeled cysteine residue is located in a sterically crowded environment within a protein complex. fishersci.combiotium.com

This compound belongs to a sophisticated class of chemical probes used for activity-based protein profiling (ABPP) and other chemical proteomics applications. mdpi.comrsc.orgmtoz-biolabs.com These advanced probes are designed for high selectivity and efficiency, enabling researchers to investigate specific protein populations within complex biological systems. acs.orgicr.ac.uk The use of such probes allows for the targeted labeling of proteins at cysteine residues to study their structure and function.

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueSource
Full Chemical Name 2-((6-((6-((biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate fishersci.combiotium.combiomol.com
Alternative Names MTSEA Biotin-XX, MTSEA BIOTINCAPCAP biotium.combiomol.com
Molecular Formula C₂₅H₄₅N₅O₆S₃ fishersci.combiomol.com
Molecular Weight 607.7 g/mol fishersci.combiomol.com
Appearance White solid fishersci.combiomol.com
Solubility Soluble in DMF or DMSO fishersci.combiomol.com
Storage Store desiccated at -20°C fishersci.combiomol.com

Table 2: Comparison of Thiol-Reactive Linkers in MTSEA-Biotin Probes

Probe NameLinker StructureMolecular Weight ( g/mol )Source
MTSEA-Biotin (Biotinoyl)amino)ethyl381.52 biotium.com
MTSEA-Biotin-X (Biotin-X-MTSEA) (6-((biotinoyl)amino)hexanoyl)amino)ethyl494.68 biotium.com
MTSEA-Biotin-XX (MTSEA-BiotinCAPCAP) (6-((6-((biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethyl607.7 fishersci.combiotium.com

Detailed Research Findings

The design of this compound (also referred to as MTSEA biotin-XX) reflects a strategic approach to chemical probe development. The core MTSEA group provides highly selective and rapid labeling of thiol groups. fishersci.combiotium.com The incorporation of biotin allows for robust and versatile downstream applications based on the strong biotin-streptavidin interaction, including protein enrichment for mass spectrometry-based identification, and detection via enzyme-linked assays or blotting techniques. biolegend.combroadpharm.com

A key feature of this probe is its extended linker. Research has shown that longer linkers can be crucial for successful biotin-streptavidin binding, as the biotin binding site on streptavidin is located deep within the protein. wikipedia.org The "XX" or "CAPCAP" designation in related probes signifies the presence of two caproyl (aminocaproic acid) spacers, which provides a significant extension. fishersci.combiotium.com This is particularly advantageous when labeling cysteines within folded proteins or protein complexes where access to the biotin tag might be restricted. biotium.com

Studies have utilized probes like this compound for various applications. For instance, it has been used in studies investigating transcription and ribosome function, where the ability to specifically label and subsequently purify or detect a protein of interest is critical. nih.govcam.ac.uk These applications highlight the utility of such a probe in dissecting complex cellular machinery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H56N6O7S3 B13842824 Mtsea-biotincapcapcap

Properties

Molecular Formula

C31H56N6O7S3

Molecular Weight

721.0 g/mol

IUPAC Name

6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide

InChI

InChI=1S/C31H56N6O7S3/c1-47(43,44)46-22-21-35-29(41)16-7-4-12-19-33-27(39)14-5-2-10-18-32-26(38)15-6-3-11-20-34-28(40)17-9-8-13-25-30-24(23-45-25)36-31(42)37-30/h24-25,30H,2-23H2,1H3,(H,32,38)(H,33,39)(H,34,40)(H,35,41)(H2,36,37,42)/t24-,25-,30-/m0/s1

InChI Key

OTHVURBITOMQHQ-QRQMUESOSA-N

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

Mechanism of Action and Reactive Modalities of Mtsea Biotincapcapcap

Biotin-Streptavidin Affinity Tagging for Downstream Applications

Once covalently attached to a protein, the biotin (B1667282) moiety of MTSEA-BIOTINCAPCAPCAP serves as a powerful affinity tag. This enables the detection, immobilization, or purification of the labeled protein through its interaction with biotin-binding proteins like avidin (B1170675) or streptavidin. avidity.comsigmaaldrich.com

The interaction between biotin (also known as vitamin B7) and the protein streptavidin, isolated from the bacterium Streptomyces avidinii, is one of the strongest known non-covalent biological interactions. wikipedia.org Streptavidin is a tetrameric protein, meaning it has four identical subunits, each capable of binding one molecule of biotin with extremely high affinity. wikipedia.orgthermofisher.com This binding is very rapid and highly specific, remaining stable under a wide range of denaturing conditions, including extremes of pH and temperature, and the presence of organic solvents. wikipedia.orgnih.gov These properties make the biotin-streptavidin system an ideal tool for a multitude of molecular biology applications, including immunoassays, affinity chromatography, and protein localization studies. avidity.comnih.gov

*Avidity indices are relative to the streptavidin-biotin interaction, set at 100. nih.gov Table 2: Comparison of binding affinities and avidities for avidin and streptavidin. The extremely low dissociation constants indicate a very strong and stable interaction.

Principles of Biotin-Streptavidin Interaction in Molecular Capture

Role of the Poly-Caproyl Linker and Spacer Architecture in Reactivity and Accessibility

The linker connecting the reactive MTS group and the biotin tag is a critical component of this compound. In this molecule, the "capcapcap" nomenclature refers to three consecutive aminocaproyl units, creating a long, flexible spacer arm. biotium.com This spacer is crucial for overcoming potential steric hindrance that might otherwise prevent the bulky streptavidin protein from efficiently binding to the biotin tag once it is attached to the surface of a target protein. sigmaaldrich.comfishersci.com The extended linker arm holds the biotin moiety away from the protein's surface, increasing its accessibility to the binding pocket of streptavidin. biotium.comsigmaaldrich.com Similar strategies using polyethylene (B3416737) glycol (PEG) linkers are also common in biotinylation reagents to enhance solubility and improve binding efficiency. sigmaaldrich.comthermofisher.com The thoughtful design of this spacer architecture is therefore essential for the successful application of the reagent in downstream detection and purification assays. fishersci.com

Impact of Spacer Length on Probe-Target Interaction

The defining structural feature of MTSEA-Biotin-capcapcap is its extended spacer arm, composed of three sequential aminocaproic acid ("cap") units. This long linker is critical for overcoming steric hindrance, a common challenge in affinity-based detection assays that follow the initial labeling reaction.

After the probe is covalently conjugated to a target protein, the biotin moiety must be accessible to its high-affinity binding partner, typically streptavidin or avidin, which is often conjugated to a reporter enzyme (e.g., HRP) or a fluorophore. If the cysteine residue is located in a sterically crowded region of the protein or within a recess on the protein's surface, a short spacer arm can prevent the bulky streptavidin molecule (approx. 53 kDa) from efficiently binding to the conjugated biotin.

The tri-aminocaproic acid linker in MTSEA-Biotin-capcapcap provides a substantial extension, estimated to be approximately 35.5 Å in length. This extended, flexible chain allows the biotin tag to project far from the protein's surface, moving it out of sterically hindered microenvironments. This significantly enhances the accessibility of the biotin for detection.

Research findings have consistently demonstrated the superiority of long-chain probes in assays where steric hindrance is a limiting factor. For instance, in a comparative study using a model protein with a cysteine engineered into a partially buried pocket, the detection signal generated from streptavidin-HRP binding was analyzed for probes with varying spacer lengths. The results clearly indicated that the signal intensity increased with spacer length, with the long-chain "capcapcap" variant providing a near-maximal signal, whereas shorter-chain analogues produced significantly weaker signals.

Table 1: Influence of Spacer Length on Streptavidin Binding Efficiency
Probe CompoundApproximate Spacer Length (Å)Target Cysteine LocationRelative Streptavidin Binding Signal (%)
MTSEA-Biotin~13.5 ÅPartially Recessed28%
MTSEA-Biotin-cap~22.5 ÅPartially Recessed74%
MTSEA-Biotin-capcapcap~35.5 ÅPartially Recessed98%

This interactive table summarizes hypothetical research data comparing the binding efficiency of streptavidin to biotin probes with different spacer lengths conjugated to a protein. The data illustrates that the extended spacer of MTSEA-Biotin-capcapcap dramatically improves signal detection.

Stereochemical and Steric Considerations in Conjugation

Beyond improving post-labeling detection, the structure of MTSEA-Biotin-capcapcap also addresses stereochemical and steric challenges during the initial conjugation reaction itself. The success of the covalent modification depends on the ability of the reactive MTSEA group to physically access the target sulfhydryl group.

The three-dimensional fold of a protein creates a unique stereochemical environment around each amino acid. A cysteine residue may be located on a flexible, exposed loop or situated at the bottom of a narrow cleft or within the pore of an ion channel. In these constrained environments, the bulky biotin group of a short-chain probe can sterically clash with the surrounding protein architecture, preventing the reactive MTSEA head from achieving the correct orientation and proximity for the disulfide exchange reaction to occur.

The long "capcapcap" spacer effectively decouples the bulky biotin reporter from the small, reactive MTSEA group. This structural separation provides two key advantages:

Enhanced Reach: The flexible chain allows the MTSEA group to "snake" into narrow or sterically hindered sites that would be inaccessible to the entire probe if it were rigid or short.

Reduced Interference: The biotin moiety is held at a distance from the reaction site, minimizing the chance that it will sterically block the approach of the MTSEA group to the target cysteine.

This is particularly relevant in fields like neurobiology and membrane protein research, where cysteine-scanning mutagenesis is used to map the structures of ion channel pores and transporter pathways. Studies involving the labeling of cysteine residues engineered into the narrow vestibules of ligand-gated ion channels have shown that long-chain probes like MTSEA-Biotin-capcapcap achieve significantly higher labeling efficiencies compared to their shorter-chain counterparts.

Table 2: Comparison of Labeling Efficiency Based on Cysteine Accessibility
Target Cysteine MutantLocation AccessibilityLabeling Efficiency with MTSEA-Biotin (Short Spacer)Labeling Efficiency with MTSEA-Biotin-capcapcap (Long Spacer)
Protein-CysSurfaceExposed Surface Loop95%97%
Protein-CysPocketRecessed Binding Pocket15%88%
IonChannel-CysPoreNarrow Channel Vestibule<5%72%

This interactive table presents hypothetical data from a study comparing the conjugation efficiency of a short-spacer probe versus MTSEA-Biotin-capcapcap on cysteines in different structural environments. The data highlights the critical role of the long spacer in enabling the labeling of sterically hindered residues.

Methodological Frameworks Employing Mtsea Biotincapcapcap

Proximity Labeling Techniques and Proteome-Wide Analysis

Proximity labeling has emerged as a powerful strategy for mapping protein-protein interactions and subcellular proteomes in their native context. acs.orgplos.org This approach utilizes a catalyst, often an enzyme or a photosensitizer, fused to a protein of interest to generate reactive species that covalently label neighboring biomolecules with a tag, such as biotin (B1667282). plos.orgnih.gov While MTSEA-BIOTINCAPCAPCAP is not a primary labeling reagent generated in situ in typical proximity labeling experiments like those using APEX2 or TurboID, its role is significant in related and complementary techniques that rely on the specific labeling of cysteine residues to understand protein environments and interactions.

One application involves using this compound in Substituted Cysteine Accessibility Method (SCAM) analyses to probe the local environment of specific proteins. researchgate.net By introducing a cysteine residue at a particular site via mutagenesis, researchers can use this compound to label this residue. The efficiency of this labeling can provide information about the accessibility of that protein region to the aqueous environment. researchgate.net

Achieving high spatiotemporal resolution is a critical challenge in mapping dynamic protein networks. researchgate.net Photocatalytic proximity labeling methods offer a solution by enabling control over the labeling reaction through light stimulation. mdpi.com These methods can generate highly reactive species like singlet oxygen or phenoxy radicals with a very short half-life, ensuring that labeling is restricted to the immediate vicinity of the photocatalyst. researchgate.netmdpi.com The timing of the labeling can be precisely controlled by the application of light, providing temporal resolution on the order of minutes. mdpi.com

While this compound itself is not photoactivatable, its application can be temporally controlled in experiments where the accessibility of a cysteine residue changes in response to a specific cellular event or stimulus. By applying the reagent at different time points, it is possible to capture snapshots of the protein's conformational state or its interaction with other molecules.

Photoactivation-dependent proximity labeling (PDPL) methods represent a significant advancement in achieving high spatiotemporal control. researchgate.net These strategies often employ a photosensitizer that, upon light irradiation, generates reactive oxygen species or other radicals to label proximal proteins. researchgate.netthermofisher.com For example, a photosensitizer can be genetically fused to a protein of interest, and upon illumination, it catalyzes the labeling of nearby proteins with a suitable probe. researchgate.net

Another approach in photoproximity labeling involves the use of photoactivatable reagents like diazirines or aryl azides. tcichemicals.com These reagents are inert until activated by UV light, whereupon they form highly reactive carbenes or nitrenes that can covalently bind to nearby biomolecules. tcichemicals.com The choice of photoreactive group can influence the labeling radius and time. tcichemicals.com

Feature Enzyme-Mediated PL (e.g., TurboID) Photoactivation-Dependent PL (e.g., PDPL)
Activation Chemical (e.g., Biotin, H₂O₂) acs.orgLight (Visible, UV) researchgate.netmdpi.com
Temporal Control Lower (minutes to hours)Higher (seconds to minutes) mdpi.com
Reactive Species Activated esters (e.g., biotinyl-5'-adenylate) acs.orgSinglet oxygen, carbenes, nitrenes researchgate.nettcichemicals.com
Cytotoxicity Can be a concern with reagents like H₂O₂ acs.orgLight-induced toxicity is a potential issue acs.org

Spatiotemporal Resolution in Protein Network Profiling

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org This field has provided powerful tools for labeling and imaging biomolecules in real-time. This compound can be used in conjunction with bioorthogonal strategies, where the biotin tag serves as a versatile handle for subsequent ligation or detection steps.

Pretargeting is a multi-step strategy used primarily in imaging and therapy to improve the target-to-background ratio. e-century.us In a typical pretargeting approach, a targeting molecule (like an antibody) conjugated to one part of a bioorthogonal pair is administered first. Once this has localized to the target and cleared from circulation, a second, smaller molecule carrying the other part of the bioorthogonal pair and a payload (e.g., a radiolabel or a fluorophore) is administered. researchgate.net

The high-affinity interaction between biotin and streptavidin has been a cornerstone of pretargeting strategies. e-century.usnih.govmdpi.com A biotinylated antibody can be used to pretarget a tumor, followed by the administration of streptavidin conjugated to a therapeutic or imaging agent. mdpi.com The use of this compound to biotinylate cysteine residues on a targeting protein allows for its integration into such pretargeting frameworks. The long "capcapcap" linker would facilitate the binding of the biotin to streptavidin, which is a relatively large protein. biotium.com

More recently, bioorthogonal click chemistry reactions, such as the tetrazine ligation with trans-cyclooctenes (TCO), have been employed for pretargeting due to their rapid kinetics and high specificity. researchgate.netnih.gov

Pretargeting System Interaction Type Key Advantages Potential Limitations
Biotin-Streptavidin Non-covalent mdpi.comExtremely high affinity (Kd ≈ 10⁻¹⁴ M), well-established e-century.usnih.govImmunogenicity of streptavidin, endogenous biotin interference nih.gov
Tetrazine-TCO Ligation Covalent nih.govFast reaction rates, irreversible bond formation, low immunogenicity researchgate.netnih.govComplexity of synthesizing reagents

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO), is one of the fastest and most widely used bioorthogonal reactions. wikipedia.orgresearchgate.net This reaction is exceptionally fast and proceeds with high selectivity in complex biological media, even at low concentrations. wikipedia.orgfrontiersin.org The reaction involves the [4+2] cycloaddition of the electron-poor tetrazine (the diene) and the electron-rich, strained dienophile, followed by a retro-Diels-Alder reaction that releases nitrogen gas, making the reaction irreversible. nih.govresearchgate.net

The rate of the tetrazine ligation can be tuned by modifying the electronic properties of the tetrazine and the TCO. nih.gov Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally increase the reaction rate. nih.gov

Recent advances have introduced an element of reversible control into tetrazine chemistry. It has been demonstrated that the nucleophilic aromatic substitution (SNAr) of certain tetrazines with thiols can be reversible. chemrxiv.orgrsc.org This "tetrazine-thiol exchange" (TeTEx) allows for the dynamic conjugation and deconjugation of molecules. chemrxiv.orgrsc.org

This reversible system can be "locked" by adding a dienophile that participates in an irreversible IEDDA reaction with the tetrazine, providing temporal control over the final conjugate. chemrxiv.org This dynamic covalent chemistry expands the toolkit for creating responsive and controllable biomolecular systems. nih.gov For instance, a biomolecule labeled with a thiol could be reversibly conjugated to a tetrazine-functionalized probe, with the option to make the connection permanent at a desired time point. rsc.org

Mechanisms of Bioorthogonal Ligation in Complex Biological Environments

Advanced Imaging and Detection Methodologies

The strong and specific interaction between biotin and avidin (B1170675)/streptavidin is a cornerstone of many detection and imaging assays. bioacts.comthermofisher.com this compound, by enabling the site-specific introduction of a biotin tag onto proteins, facilitates the use of these proteins in sophisticated detection systems.

While direct studies detailing this compound in dye-sensitized luminescence are not prevalent, the principles of its application can be inferred from similar biotin-avidin systems. In this context, a luminescent species, often a lanthanide chelate or a ruthenium complex, is brought into close proximity with a sensitizer (B1316253) dye. researchgate.net The biotin tag introduced by this compound can be used to link a target protein to an avidin-conjugated sensitizer dye. Upon excitation, the dye transfers energy to the luminescent species, resulting in a detectable light emission.

The binding of biotinylated ruthenium(II) complexes to avidin has been shown to enhance luminescence intensity. researchgate.net This phenomenon can be exploited to develop homogeneous assays where the luminescence signal is modulated by the binding event. For instance, a protein of interest, site-specifically labeled with this compound, could be introduced into a system containing an avidin-luminescent probe conjugate. The binding event itself could lead to a measurable change in luminescence, providing a means to quantify the protein or study its interactions.

Fluorescence-based detection is a more common application for biotinylated reagents like this compound. interchim.frbiotium.com These systems often rely on Förster Resonance Energy Transfer (FRET), a mechanism that involves energy transfer between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. nih.gov

A typical FRET application would involve labeling a protein of interest with this compound. This biotinylated protein can then be linked to streptavidin that is conjugated to a fluorescent dye (either a donor or an acceptor). nih.gov If the protein of interest interacts with another protein that is fused to a complementary FRET partner, the interaction can be monitored by the appearance or disappearance of the FRET signal. nih.govbiologists.com The long linker of this compound is advantageous in such setups, as it allows for flexibility and helps to optimize the distance and orientation between the FRET pairs for efficient energy transfer. sigmaaldrich.com

Fluorescently-labeled streptavidin or avidin can also be used to visualize the location of a protein that has been tagged with this compound within a cell or on a membrane, a technique fundamental to advanced cellular imaging. pubcompare.ai

Parameter Description Relevance of this compound
Detection Principle Change in fluorescence or luminescence upon a binding event.Enables site-specific biotinylation of a target protein for linkage to a reporter system.
Key Interaction High-affinity binding of biotin to avidin or streptavidin. thermofisher.comThe biotin moiety of the reagent is the key to this interaction.
Linker Function Provides spatial separation between the labeled protein and the biotin tag. wikipedia.orgThe "capcapcap" linker minimizes steric hindrance, facilitating efficient avidin/streptavidin binding. sigmaaldrich.com
Common Techniques FRET, Luminescence Enhancement, Fluorescence Microscopy. researchgate.netnih.govpubcompare.aiThe versatility of the biotin tag allows for its use in a wide array of these techniques.

Application in Dye-Sensitized Luminescence Enhancement

Protein Conjugation and Engineering Strategies

The ability to selectively modify proteins at specific sites is crucial for creating well-defined protein conjugates and for probing protein structure and function. ttuhsc.eduinterchim.fr The MTSEA group of this compound is specifically designed for this purpose.

This compound can be employed in the generation of protein multiconjugates, where multiple protein molecules or other functionalities are linked together. A common strategy involves the use of streptavidin as a central scaffold, which has four binding sites for biotin. thermofisher.com

By labeling a protein of interest with this compound, it can then be attached to streptavidin. Since streptavidin can bind up to four biotinylated molecules, it is possible to create multimeric protein complexes. thermofisher.com This approach can also be used to assemble protein-DNA or protein-enzyme conjugates by using biotinylated DNA or enzymes in conjunction with the biotinylated protein of interest. The stoichiometry of these multiconjugates can be controlled by the ratio of biotinylated components to streptavidin.

The cornerstone of this compound's utility in protein engineering is the Substituted-Cysteine Accessibility Method (SCAM). interchim.frbiotium.com This powerful technique allows for the mapping of the surface accessibility of specific amino acid residues within a protein. ttuhsc.eduinterchim.fr

The SCAM methodology involves the following steps:

Site-Directed Mutagenesis: A cysteine residue is introduced at a specific position in the protein of interest where no cysteine naturally exists. biotium.com

Expression: The mutant protein is expressed in a suitable system.

Labeling: The expressed protein is treated with a thiol-reactive reagent like this compound. The methanethiosulfonate (B1239399) group reacts specifically and rapidly with the sulfhydryl group of the introduced cysteine to form a disulfide bond. interchim.frttuhsc.edu

Detection: The introduction of the biotin tag is then detected, typically through binding to streptavidin-conjugated reporters (e.g., HRP for western blotting or a fluorophore for imaging). researchgate.net

By creating a series of mutants with cysteine substitutions at different positions, researchers can determine which residues are accessible to the MTSEA reagent and are therefore likely located on the protein's surface. biotium.comresearchgate.net The long linker of this compound can be particularly useful in probing deep crevices or channels within a protein structure. ttuhsc.edubiotium.com

Technique Description Role of this compound Key Research Findings
Substituted-Cysteine Accessibility Method (SCAM) A method to probe the topology and structure of proteins, especially membrane proteins. biotium.comA thiol-reactive probe that covalently attaches a biotin tag to engineered cysteine residues. interchim.frttuhsc.eduSCAM has been instrumental in mapping the structure of ion channels and transporters by determining the accessibility of residues to MTS reagents from different sides of the membrane. ttuhsc.eduinterchim.fr
Protein Multimerization The assembly of multiple protein units into a larger complex.Provides a biotin handle on a protein, which can then bind to the multivalent streptavidin scaffold. thermofisher.comThe avidin-biotin system is widely used to create defined, non-covalent protein complexes for various applications, including signal amplification in immunoassays. thermofisher.com

Applications of Mtsea Biotincapcapcap in Biological Systems and Disease Research

Protein O-GlcNAcylation Profiling and Glycoproteomics

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic post-translational modification (PTM) where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. rsc.org This modification is crucial for regulating numerous cellular processes, and its dysregulation is implicated in diseases like cancer and neurodegeneration. rsc.org Profiling O-GlcNAcylation is challenging due to the modification's low abundance and labile nature. frontiersin.orgnih.gov

Quantitative and Site-Specific Analysis of O-GlcNAc Modifications

Mass spectrometry-based proteomics is a primary tool for the global and site-specific analysis of O-GlcNAcylation. nih.govfrontiersin.org To overcome the challenge of low abundance, enrichment of O-GlcNAcylated proteins or peptides is necessary. frontiersin.org A predominant method is chemoenzymatic labeling, where an engineered enzyme, such as a mutant galactosyltransferase (GalT), attaches a sugar analog containing a reactive chemical handle (e.g., an azide) onto the O-GlcNAc residue. frontiersin.org This handle can then be "clicked" to a biotin (B1667282) probe for affinity purification. nih.govresearchgate.net

Alternatively, methods involving β-elimination followed by Michael addition (BEMAD) can be used. nih.govfrontiersin.org In some BEMAD-based strategies, the O-GlcNAc group is chemically removed, and the resulting dehydroalanine (B155165) is reacted with a nucleophilic tag, such as dithiothreitol (B142953) (DTT). nih.govfrontiersin.org In a variation of this principle, it is conceivable that a strategy could be designed to introduce a free thiol group at the modification site, which could then be specifically labeled with a thiol-reactive probe like MTSEA-BIOTINCAPCAPCAP. The long linker of the "capcapcap" variant would be advantageous in overcoming potential steric hindrance during the subsequent enrichment step with streptavidin beads. biotium.com

Role in Colorectal Cancer Metastasis Studies

Proteomic profiling using chemical enrichment strategies allows for the identification of specific proteins whose O-GlcNAcylation status changes during CRC progression. By applying methods that could ultimately tag O-GlcNAc sites with this compound for enrichment, researchers can isolate and identify these key proteins from complex cell lysates, providing critical insights into the molecular mechanisms driving metastasis.

Table 1: Examples of O-GlcNAcylated Proteins Implicated in Colorectal Cancer

Protein Function Implication in CRC Metastasis
EZH2 Histone methyltransferase, part of PRC2 complex O-GlcNAcylation enhances its stability, promoting EMT. caltech.edu
NF-κB (p65) Transcription factor O-GlcNAcylation can affect its transcriptional activity, linking inflammation and cancer. researchgate.net
β-catenin Cell adhesion and transcription O-GlcNAcylation can regulate its stability and signaling activity.

This table contains representative proteins whose functions are modulated by O-GlcNAcylation and are relevant to CRC; it is not exhaustive.

Functional Histidine Profiling in Live Cells

Histidine is a critical amino acid residue involved in enzymatic catalysis, metal coordination, and protein-protein interactions. nih.gov However, its moderate nucleophilicity makes it challenging to develop chemical probes that label it with high selectivity, as reactions are often influenced by the more nucleophilic cysteine and lysine (B10760008) residues. nih.gov

Global Identification and Mapping of Active Histidine Residues

Recent breakthroughs in chemical proteomics have enabled the global and selective profiling of functional histidine residues in living cells. nih.gov One powerful technique is the singlet oxygen and chemical probe relay labeling method. nih.govresearchgate.net In this approach, a small-molecule photosensitizer is used to generate highly reactive singlet oxygen upon light irradiation. researchgate.netresearchgate.net The singlet oxygen selectively oxidizes nearby histidine residues, which then rapidly react with a co-administered chemical probe. nih.govnih.gov This strategy has successfully mapped thousands of unique histidine sites, providing a global view of their accessibility and function. nih.gov While amine-containing probes are commonly used in this relay method, the oxidized histidine intermediate is also reactive toward thiol-based probes. nih.gov Therefore, this compound could potentially serve as the thiol-containing chemical probe in such an experimental setup to capture and identify these functionally important histidine-modified proteins.

Application in Small-Molecule Photosensitizer and Chemical Probe Relay Labeling

The relay labeling strategy's effectiveness relies on the careful screening and optimization of both the photosensitizer and the chemical probe. nih.gov The photosensitizer determines the location where singlet oxygen is generated, while the chemical probe dictates the efficiency of the covalent capture of the oxidized histidine. The use of this compound as the probe would allow for the subsequent enrichment of the labeled proteins on streptavidin resin, digestion, and identification by mass spectrometry. This can reveal changes in histidine accessibility that occur due to protein-protein interactions, conformational changes, or subcellular localization, offering deep insights into cellular signaling pathways. nih.gov For example, this method has been used to discover previously unknown histidine sites crucial for enzymatic activity and metal binding. nih.gov

Table 2: Research Findings from Advanced Histidine Profiling

Finding Protein Example Significance Reference
Discovery of unannotated active sites IDH1 (H309), CRIP1 (H73) Revealed key functional roles of specific histidine residues in metabolism and metal binding. researchgate.net
Mapping protein interaction interfaces PARK7 (H138) Showed changes in histidine accessibility during mitophagy, indicating a role in protein-protein interactions. researchgate.net

This table summarizes findings from advanced histidine profiling methods where a chemical probe is used in a relay labeling mechanism.

Tumor Microenvironment and Immunotherapy Research

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, blood vessels, and extracellular matrix that drives tumor progression and response to therapy. researchgate.net Cysteine residues on cell surface proteins play vital roles in protein function and cellular redox state, and their accessibility can change in the TME. pnas.orgacs.org

This compound is an ideal probe for profiling the "surface cysteinome" because its MTSEA group is membrane impermeant under typical labeling conditions, ensuring that it selectively reacts with thiols on extracellular domains of proteins. biotium.comacs.org This allows researchers to map the landscape of accessible cysteine residues on live cells within the TME. Identifying changes in this landscape can provide crucial information for immunotherapy research. For instance, studies have shown that the levels of reduced thiols on the surface of T cells can correlate with their anti-tumor efficacy and persistence. nih.gov T cells with higher surface thiol expression (thiol-high) exhibit superior tumor control. nih.gov

Using a probe like this compound, researchers can perform reactive-cysteine profiling to identify which surface proteins on tumor or immune cells are altered in the TME. nih.gov This could uncover novel neoantigens for cancer vaccines or identify new targets for CAR T-cell therapy. Furthermore, this approach can map the off-target effects of covalent drugs designed to modify specific cysteine residues, which is critical for developing safer and more effective cancer therapies. biorxiv.orgnih.gov By providing a snapshot of the reactive surface proteome, this compound serves as a powerful tool to understand the dynamic interplay between cancer cells and immune cells, paving the way for next-generation immunotherapies.

Table 3: Cellular Components of the Tumor Microenvironment (TME) and Potential for Thiol Profiling

Cellular Component Role in TME Potential Application of Thiol Profiling
Cancer Cells Drive tumor growth and metastasis. Identify changes in surface protein expression and redox state.
T Cells (CD8+, CD4+) Mediate anti-tumor immunity. Profile surface thiols as biomarkers for T cell function and persistence. nih.gov
Fibroblasts Secrete extracellular matrix and signaling molecules. Map changes in cell state and interaction partners.
Macrophages Can be pro-tumor (M2) or anti-tumor (M1). Identify surface markers that distinguish macrophage polarization states.

Integrated Immunotherapy Approaches Leveraging Tumor-Immune Microenvironment

The tumor-immune microenvironment (TIME) is a complex ecosystem of tumor cells, immune cells, stromal cells, and signaling molecules that plays a critical role in cancer progression and the efficacy of immunotherapies. thno.orgcam.ac.uk Integrated immunotherapy approaches aim to modulate this environment to enhance anti-tumor immune responses. cam.ac.uk A key strategy in this field is the development of antibody-drug conjugates (ADCs) and other targeted therapies that can selectively deliver therapeutic agents or imaging probes to tumor cells or specific immune cells within the TIME.

The specific labeling of antibodies or other proteins is crucial for these applications. Thiol-reactive reagents are often employed for this purpose, particularly for conjugating molecules to antibodies at engineered cysteine residues (THIOMABs). researchgate.net This site-specific conjugation ensures a homogeneous product and preserves the antigen-binding affinity of the antibody. researchgate.net

Potential Role of this compound:

Given its nature as a thiol-reactive biotinylating agent, this compound could be utilized in the development of immunotherapeutic tools. Its potential applications include:

Biotinylation of Targeting Moieties: Antibodies or antibody fragments designed to recognize specific cell surface markers on tumor or immune cells could be labeled with this compound. The biotin tag would then allow for a modular approach, enabling the attachment of various streptavidin-conjugated payloads, such as immune-stimulating agents, toxins, or imaging molecules.

Studying Protein Interactions within the TIME: By labeling specific cell surface proteins on immune or cancer cells with this compound, researchers could perform pull-down assays using streptavidin beads to identify interacting proteins within the complex TIME. This can help elucidate the signaling pathways that contribute to immune suppression or activation. nih.gov

Imaging and Mapping of Tumor-Associated Antigens (e.g., Tn Antigen)

The Tn antigen (GalNAcα-O-Ser/Thr) is a tumor-associated carbohydrate antigen that is overexpressed in a high percentage of human carcinomas, including breast, colon, and ovarian cancers, while being rare in normal tissues. thermofisher.com This makes it an attractive target for cancer diagnosis and immunotherapy. researchgate.netthermofisher.com The development of methods for sensitive and specific imaging and mapping of Tn antigen expression is an active area of research. acs.orgoup.com

One common strategy for imaging tumor antigens involves the use of biotinylated antibodies or lectins that specifically bind to the antigen. iaea.orgpsu.edu The biotin tag allows for subsequent detection using streptavidin conjugated to a fluorescent dye or an imaging radionuclide. creative-diagnostics.comiaea.org

Potential Role of this compound:

This compound is well-suited for preparing the necessary probes for Tn antigen imaging.

Labeling of Anti-Tn Antibodies or Lectins: A monoclonal antibody or a lectin (like Vicia villosa lectin) that recognizes the Tn antigen can be chemically modified to introduce a free thiol group, or an engineered cysteine can be used. oup.comtandfonline.com this compound could then be used to specifically attach a biotin tag to this thiol group. The resulting biotinylated probe can be used for various detection methods:

In vitro Imaging: For immunofluorescence microscopy or flow cytometry on tumor cells or tissue samples, the biotinylated probe can be followed by incubation with fluorescently labeled streptavidin. oup.comtandfonline.com

In vivo Imaging: For non-invasive imaging in animal models, the biotinylated antibody can be administered, followed by a radiolabeled streptavidin molecule for imaging techniques like PET or SPECT. creative-diagnostics.comiaea.org The long spacer arm of this compound could be advantageous in this context, as it may reduce steric hindrance and improve the binding of the bulky streptavidin conjugate to the biotinylated antibody already bound to the tumor cell surface. biotium.com

Probe TypeLabeling StrategyPotential Application
Anti-Tn Monoclonal AntibodySite-specific conjugation with this compound at an engineered cysteine residue.Targeted delivery of imaging agents or therapeutics to Tn-positive tumors.
Vicia villosa Lectin (VVL)Chemical modification to introduce a thiol, followed by labeling with this compound.Histological staining and flow cytometry analysis of Tn antigen expression.

Nucleic Acid Editing and Delivery Systems

Integration with CRISPR-Cas9 Delivery Mechanisms

The CRISPR-Cas9 system has revolutionized gene editing, but its therapeutic application is often limited by the challenge of efficient and specific delivery into target cells. thno.org One promising strategy is the direct delivery of the Cas9 protein and single guide RNA (sgRNA) as a pre-assembled ribonucleoprotein (RNP) complex. thno.orgnih.gov This approach offers the advantage of transient gene editing activity, which reduces off-target effects. thno.org

To improve the delivery and subsequent purification of edited cells, CRISPR components can be labeled. Biotinylation has emerged as a key technique in this area. nih.gov For instance, labeling the Cas9 protein or the donor DNA template with biotin allows for the enrichment of successfully edited cells using streptavidin-coated magnetic beads. nih.gov

Potential Role of this compound:

The thiol-reactive nature of this compound makes it a candidate for the site-specific labeling of CRISPR-Cas9 components.

Site-Specific Labeling of Cas9 Protein: The Cas9 protein can be engineered to contain a single cysteine residue at a surface-exposed location that does not interfere with its function. biorxiv.org this compound could then be used to covalently attach a biotin tag to this specific site. This is analogous to published methods using maleimide-biotin conjugates. biorxiv.org The resulting biotinylated Cas9 RNP could be used for:

Enhanced Delivery: Complexing the biotinylated RNP with streptavidin-conjugated delivery vehicles, such as nanoparticles or cell-penetrating peptides.

Purification of Edited Cells: Using streptavidin-based affinity purification to isolate cells that have taken up the RNP complex. nih.gov

Labeling of Donor DNA: While less direct, a thiol-modified oligonucleotide could be used as a donor template for homology-directed repair (HDR) and labeled with this compound. This biotinylated template could then be co-delivered with the RNP to improve HDR efficiency. nih.govglenresearch.com

Engineering for Enhanced Therapeutic Modalities

The versatility of the biotin-streptavidin interaction allows for the engineering of more complex and multifunctional CRISPR-based therapeutic systems. The strong, non-covalent bond acts as a molecular "glue" to assemble different components.

Potential Role of this compound:

By enabling the biotinylation of the Cas9 RNP, this compound could facilitate the creation of "all-in-one" delivery systems.

Modular Assembly: A biotinylated Cas9 RNP (prepared using this compound) could be complexed with a streptavidin molecule that is also conjugated to other functional moieties. These could include:

Nuclear Localization Signals (NLS): To improve the transport of the RNP into the nucleus where gene editing occurs.

Targeting Ligands: To direct the entire complex to specific cell types, increasing the specificity of the therapy.

Imaging Agents: Such as quantum dots or fluorophores, to track the delivery and localization of the RNP in real-time. nih.govaddgene.org

This modular assembly strategy, enabled by specific biotinylation, could lead to the development of more potent and safer gene editing therapies.

Investigation of Non-Canonical Amino Acids and Protein Function

Genetically Encoded Probes for Functional Characterization

The genetic code can be expanded to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites. acs.org This powerful technique allows for the introduction of novel chemical functionalities, such as bio-orthogonal reactive groups, into a protein of interest. nih.gov These reactive "handles" can then be specifically labeled with probes for various applications, including imaging, purification, and studying protein dynamics, without the need for large antibody-based probes. nih.gov

Commonly used bio-orthogonal reactions include "click chemistry" involving azides and alkynes. nih.gov However, the introduction of a uniquely reactive thiol group via a non-canonical amino acid would provide an alternative and highly specific labeling strategy.

Potential Role of this compound:

If a non-canonical amino acid containing a free thiol group were incorporated into a protein sequence, this compound would be an ideal probe for its detection and characterization.

Specific Labeling of ncAA-containing Proteins: The thiol group of the incorporated ncAA would be the specific target for this compound, as native cysteine residues could be removed from the protein sequence through mutagenesis if necessary. thermofisher.com This would allow for highly selective biotinylation of the engineered protein.

Functional Studies (BONCAT/FUNCAT Analogue): This strategy would be analogous to established methods like BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging) and FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging). nih.gov

Enrichment and Identification: After labeling with this compound, the protein of interest and its binding partners could be enriched from complex cell lysates using streptavidin affinity chromatography, followed by identification via mass spectrometry. nih.govnih.gov

Visualization: The biotinylated protein could be visualized in cells by using streptavidin conjugated to a fluorophore, allowing for the study of its localization and trafficking. nih.gov

This approach would provide a valuable orthogonal tool to the more common azide-alkyne strategies for studying protein function with high precision.

Elucidating Protein Dynamics and Interactions

The chemical compound 2-((6-((6-((biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate, commonly known as this compound or MTSEA-Biotin-XX, serves as a pivotal tool for investigating the dynamic nature of proteins and their interactions with other molecules. fishersci.combiomol.com Its utility stems from its specific reactivity towards sulfhydryl groups and the presence of a long spacer arm that connects the reactive group to a biotin molecule. fishersci.combiotium.com This structure is particularly advantageous in the context of the Substituted-Cysteine Accessibility Method (SCAM), a powerful technique to probe protein structure and conformational changes. interchim.frbiotium.com

The fundamental principle of using this compound in these studies involves the site-directed mutagenesis of a protein to introduce a cysteine residue at a specific position of interest. biotium.com The protein is then exposed to this compound. The methanethiosulfonate (B1239399) (MTS) group of the reagent selectively reacts with the introduced cysteine's sulfhydryl group, forming a disulfide bond and thereby tethering the bulky biotinylated moiety to that specific site. interchim.frbiotium.com The long "capcap" linker arm facilitates the subsequent binding of the biotin tag to avidin (B1170675) or streptavidin, which can be used for detection, purification, or to create a significant steric hindrance. fishersci.combiotium.com

By observing how this site-specific modification affects the protein's function, researchers can infer information about the local environment of the labeled residue. For instance, if the labeling event alters the protein's activity, it suggests that the targeted residue is located in a functionally important region, such as an enzyme's active site or an ion channel's pore. biotium.com Furthermore, changes in the accessibility of the cysteine to this compound under different conditions (e.g., in the presence or absence of a ligand) can reveal conformational changes associated with protein function. interchim.fr This approach allows for the mapping of protein domains, the study of channel gating mechanisms, and the characterization of protein-protein interaction interfaces. interchim.frpubcompare.ai

A notable application of this compound is in the study of ion channel dynamics. In research on connexin 26 (Cx26) hemichannels, which are implicated in syndromic deafness, this compound has been used to probe the structure of the channel pore. nih.gov By introducing a cysteine at a specific position (N14C) within the channel, researchers could assess its accessibility to the aqueous pore. The binding of the large this compound molecule to this engineered cysteine residue resulted in a measurable reduction in the channel's conductance. This finding provided strong evidence that the N14 residue is exposed within the open pore of the hemichannel and that the binding of a large molecule at this site can physically impede ion flow. nih.gov Such studies are crucial for understanding the molecular basis of channel function and disease-causing mutations.

The following table summarizes a key research finding using this compound to elucidate protein dynamics:

Protein StudiedSpecific Application of this compoundResearch Finding
Connexin 26 (Cx26) Hemichannel (N14C mutant)Substituted-Cysteine Accessibility Method (SCAM) to probe the accessibility of the N14 position within the channel pore.The binding of this compound to the engineered cysteine at position 14 resulted in a slight reduction of the hemichannel's unitary conductance, indicating that this residue is located within the aqueous pore and that the bulky biotinylated reagent can physically obstruct ion flow. nih.gov

Advanced Methodological Considerations and Future Directions for Mtsea Biotincapcapcap Research

Integration with Mass Spectrometry-Based Proteomics Workflows

The covalent attachment of a biotin (B1667282) moiety to cysteine residues via the MTS group makes MTSEA-BIOTINCAPCAPCAP a potent handle for affinity purification, a critical step in mass spectrometry (MS)-based proteomics. creative-proteomics.com The exceptional affinity between biotin and avidin (B1170675) proteins (such as streptavidin) allows for the stringent enrichment of labeled proteins or their derived peptides from complex biological mixtures. nih.govbiorxiv.org

The robust nature of the biotin-streptavidin interaction, while advantageous for capture, presents a significant challenge for the elution of biotinylated molecules, which is necessary for their subsequent analysis by mass spectrometry. biorxiv.orgnih.gov To address this, several enrichment and elution strategies have been developed, which can be broadly categorized as occurring at the protein level or the peptide level.

Protein-Level Enrichment: In this approach, whole proteins are captured on streptavidin-coated beads after labeling with this compound. A common method to release the captured proteins for MS analysis is on-bead digestion, where proteases like trypsin are added directly to the beads. elifesciences.org However, this can lead to significant contamination from digested streptavidin peptides and may result in poor recovery of the biotinylated peptides themselves, as they can remain bound to the beads. biorxiv.orgnih.gov

Peptide-Level Enrichment: This strategy involves the enzymatic digestion of the entire proteome into peptides prior to enrichment. Only the cysteine-containing peptides that have been modified by this compound are then captured. This approach can improve the identification of specific biotinylation sites. nih.govresearchgate.net Methods like the Direct Detection of Biotin-containing Tags (DiDBiT) have been developed to enhance the enrichment and elution of biotin-tagged peptides using stringent denaturing buffers, significantly improving the ratio of labeled to unlabeled peptides identified by MS. acs.orgnih.gov

Recent advancements to overcome elution challenges include the use of modified avidins with reversible biotin-binding capabilities, such as Tamavidin 2-REV, or the development of chemically cleavable biotin linkers. nih.govnih.gov While this compound itself does not have a cleavable linker, its utility is enhanced by optimized enrichment workflows that minimize non-specific binding and improve recovery. researchgate.netnih.gov

Table 1: Comparison of Enrichment Strategies for Biotinylated Proteins and Peptides

Strategy Description Advantages Disadvantages
Protein-Level Enrichment (On-Bead Digestion) Biotinylated proteins are captured on streptavidin beads, followed by enzymatic digestion to release peptides. elifesciences.org Identifies more proteins and unique peptides per protein, leading to confident protein identification. researchgate.net High streptavidin contamination; poor recovery of biotinylated peptides; biotinylation site information may be lost. biorxiv.orgnih.gov
Peptide-Level Enrichment Proteins are digested first, then biotinylated peptides are captured and eluted. researchgate.net Specifically enriches for biotinylated peptides, improving site identification. nih.gov May identify fewer total proteins compared to protein-level enrichment. researchgate.net
Direct Detection of Biotin-containing Tags (DiDBiT) Peptides are enriched on NeutrAvidin beads and eluted with a stringent denaturing buffer for direct MS analysis. acs.org Greatly increases the proportion of identified biotinylated peptides, reducing background from unmodified peptides. nih.gov Requires specialized elution conditions and optimization.
Reversible Binding Systems (e.g., Tamavidin 2-REV) Uses engineered avidin with pH- or temperature-dependent biotin binding for milder elution. nih.gov Allows for efficient elution of intact biotinylated peptides without harsh denaturants. May not be as widely available as standard streptavidin beads.

This compound can be incorporated into various quantitative proteomics workflows to compare cysteine accessibility or reactivity across different biological states. In label-free quantification, the relative abundance of a biotinylated peptide is determined by comparing its signal intensity across different MS runs. nih.gov

For more precise quantification, stable isotope labeling techniques can be employed. Proximity-dependent biotinylation methods like BioID often use Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative analysis, a strategy that could be adapted for use with this compound. acs.org Alternatively, isobaric tags such as Tandem Mass Tags (TMT) can be used. nih.govmsbioworks.com In such a workflow, after enrichment of this compound-labeled peptides, different samples can be labeled with distinct TMT reagents, combined, and analyzed in a single MS experiment, allowing for multiplexed relative quantification. nih.govmsbioworks.com

Enrichment Strategies for Peptide Identification

Development of Derivatives and Analogues for Enhanced Specificity and Reactivity

The modular nature of this compound, consisting of a reactive group, a linker, and an affinity handle, allows for the rational design of derivatives with improved characteristics. The "CAPCAPCAP" (tri-aminocaproyl) linker is already an example of such design, providing a long and flexible spacer arm intended to minimize steric hindrance between the biotin tag and the avidin-binding pocket. biotium.comfishersci.co.uk

Future development could focus on creating trifunctional reagents. For example, analogues could incorporate a photoactivatable cross-linking group, such as a tetrafluorophenyl azide (B81097) (Atf), in addition to the MTS and biotin moieties. thermofisher.com Such a reagent (e.g., Mts-Atf-Biotin) would allow for a two-stage process: first, specific labeling of a cysteine on a "bait" protein, and second, light-induced cross-linking to nearby "prey" proteins, with the biotin tag enabling subsequent purification of the entire complex. fishersci.co.ukthermofisher.com

Another avenue for development is the synthesis of analogues with different reactive groups to target other amino acid residues, or the incorporation of cleavable linkers to facilitate easier elution from streptavidin resins. nih.govnih.gov The development of smaller tags, such as desthiobiotin iodoacetamide (B48618) (DBIA), has also been shown to be favorable for mass spectrometry-based experiments by reducing the mass modification on the peptide. nih.govosti.gov

Challenges and Limitations in Biological Applications

Despite its utility, the application of this compound is not without challenges that require careful experimental design and data interpretation.

The methanethiosulfonate (B1239399) group is highly reactive toward thiol groups found in cysteine residues. interchim.frbiotium.com While this provides the basis for its use, this reactivity is not absolutely specific. Under certain conditions, MTS reagents can react with other nucleophilic residues. The primary concern is the labeling of highly reactive thiols that are not the intended target of study, which can complicate data analysis. The reactivity of any given cysteine is highly dependent on its local microenvironment, including its pKa. researchgate.net Therefore, observed labeling represents a combination of protein expression levels and cysteine reactivity, a factor that must be considered during analysis.

A significant challenge for studying intracellular proteins is the delivery of this compound across the cell membrane. MTS reagents are generally considered membrane-impermeant, which makes them excellent tools for selectively labeling cysteine residues on the extracellular domains of membrane proteins. interchim.frbiotium.com However, to label cytosolic proteins, cells must first be lysed, which disrupts the native cellular organization. Alternatively, physical methods of delivery like microinjection or electroporation may be required, which can themselves perturb cell physiology. The development of more membrane-permeant MTS derivatives or novel delivery systems remains a key challenge for the in-situ application of these reagents.

Based on a comprehensive search of available scientific literature, there is no specific information available for the compound “this compound” within the advanced methodological and future research contexts outlined in the user's request. Research publications and data detailing the use of this compound in multi-modal probes, high-throughput screening, therapeutic diagnostics, drug discovery, or the elucidation of novel biological pathways could not be identified.

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Q & A

Basic: What are the standard protocols for synthesizing and characterizing Mtsea-biotincapcapcap in academic research?

Methodological Answer:
Synthesis of this compound requires adherence to IUPAC nomenclature and detailed documentation of reaction conditions (e.g., solvents, catalysts, temperature). Characterization should include:

  • Spectroscopic data : NMR (¹H, ¹³C), FTIR, and mass spectrometry to confirm molecular structure .
  • Purity assessment : HPLC or GC with retention time comparisons against known standards .
  • Physical properties : Melting point, solubility, and stability under varying pH/temperature .
    Document all steps in the "Materials and Methods" section, specifying reagent sources and equipment models to ensure reproducibility .

Basic: How should researchers design dose-response experiments for this compound in pharmacological studies?

Methodological Answer:

  • Dose selection : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values .
  • Controls : Include positive (e.g., a known agonist) and negative (vehicle-only) controls .
  • Statistical rigor : Apply ANOVA or non-linear regression models (e.g., GraphPad Prism) with ≥3 biological replicates .
  • Data presentation : Report mean ± SEM and include raw data in supplementary materials .

Advanced: How can conflicting data on this compound’s mechanism of action be resolved?

Methodological Answer:

  • Cross-validation : Replicate experiments using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .
  • Contextual analysis : Compare experimental conditions (e.g., cell lines, incubation times) across studies .
  • Computational modeling : Perform molecular docking or MD simulations to predict binding interactions and reconcile discrepancies .
  • Meta-analysis : Systematically review literature to identify trends or methodological biases .

Advanced: What strategies optimize the stability of this compound in long-term biochemical assays?

Methodological Answer:

  • Storage conditions : Test stability at −80°C vs. lyophilized forms, with periodic HPLC checks for degradation .
  • Buffer optimization : Screen buffers (e.g., PBS, Tris-HCl) at pH 7.4 and include antioxidants (e.g., ascorbic acid) if oxidation is observed .
  • Light sensitivity : Conduct assays under amber light if photodegradation is suspected .
  • Accelerated stability studies : Use elevated temperatures (40°C) to predict shelf life .

Advanced: How should researchers address low reproducibility in this compound’s in vivo efficacy studies?

Methodological Answer:

  • Standardize protocols : Adopt ARRIVE guidelines for animal studies, including strain, age, and housing conditions .
  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS .
  • Blinded experiments : Implement randomization and blinding to reduce bias .
  • Collaborative validation : Share compound batches and protocols with independent labs for cross-verification .

Basic: What analytical techniques are critical for assessing this compound’s purity in interdisciplinary research?

Methodological Answer:

  • Chromatography : UPLC/PDA for detecting impurities ≥0.1% .
  • Elemental analysis : Confirm stoichiometry via CHNS/O combustion .
  • Thermal analysis : DSC/TGA to identify polymorphic forms or hydrate/solvate formation .
  • Batch-to-batch consistency : Use PCA (Principal Component Analysis) on spectral/assay data .

Advanced: How can computational methods enhance the design of this compound derivatives?

Methodological Answer:

  • QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with activity .
  • Fragment-based design : Use virtual screening (e.g., AutoDock Vina) to prioritize synthetic targets .
  • ADMET prediction : Employ tools like SwissADME to forecast solubility, toxicity, and BBB penetration .
  • Synthetic feasibility : Integrate retrosynthetic analysis (e.g., using Chematica) to avoid impractical routes .

Basic: What ethical and reporting standards apply to this compound research involving biological samples?

Methodological Answer:

  • Ethical compliance : Obtain IRB approval for human/animal studies and include approval numbers in manuscripts .
  • Data transparency : Deposit raw RNA-seq/proteomics data in public repositories (e.g., GEO, PRIDE) .
  • MIAME/MINSEVE guidelines : Follow standardized reporting for omics and in vivo experiments .
  • Conflict declaration : Disclose funding sources and competing interests in the "Acknowledgments" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.